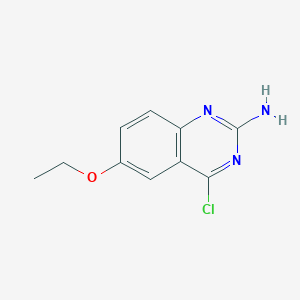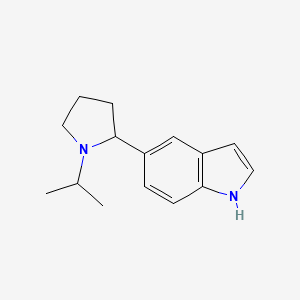
(4-Chlorophenyl)triethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)triethylsilane is an organosilicon compound with the molecular formula C12H19ClSi It is characterized by the presence of a 4-chlorophenyl group attached to a triethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)triethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with triethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Triethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chlorophenyl)triethylsilane undergoes various chemical reactions, including:
Reduction: It can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Hydrosilylation: The Si-H bond in the triethylsilane moiety can participate in hydrosilylation reactions with alkenes and alkynes.
Common Reagents and Conditions:
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Hydrosilylation: Transition metal catalysts like rhodium or platinum complexes are typically used.
Major Products:
Reduction: The major products are the corresponding hydrocarbons.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyltriethylsilanes.
Hydrosilylation: The products are organosilicon compounds with Si-C bonds formed at the site of the former double or triple bond.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)triethylsilane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-Chlorophenyl)triethylsilane in chemical reactions involves the activation of the Si-H bond or the aromatic ring. In hydrosilylation reactions, the Si-H bond is activated by a transition metal catalyst, facilitating the addition of the silicon atom to the unsaturated carbon-carbon bond. In substitution reactions, the chlorine atom in the 4-chlorophenyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Comparación Con Compuestos Similares
Triethylsilane: Similar in structure but lacks the 4-chlorophenyl group.
(4-Bromophenyl)triethylsilane: Contains a bromine atom instead of chlorine.
(4-Methylphenyl)triethylsilane: Contains a methyl group instead of chlorine.
Uniqueness: (4-Chlorophenyl)triethylsilane is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and potential applications compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H19ClSi |
|---|---|
Peso molecular |
226.82 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-triethylsilane |
InChI |
InChI=1S/C12H19ClSi/c1-4-14(5-2,6-3)12-9-7-11(13)8-10-12/h7-10H,4-6H2,1-3H3 |
Clave InChI |
BWEKZNCGZGUUSW-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


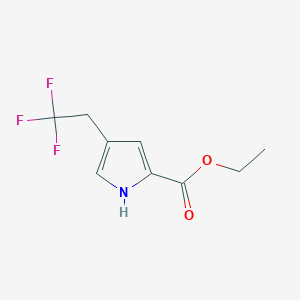
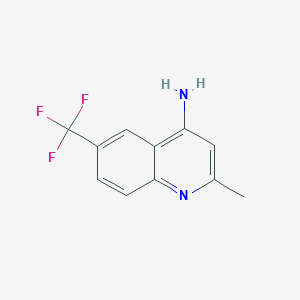
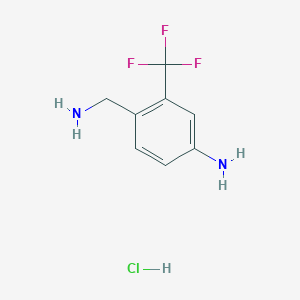


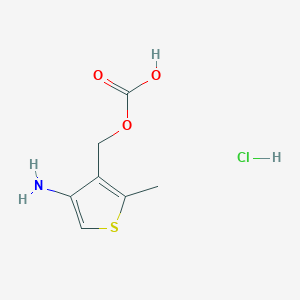
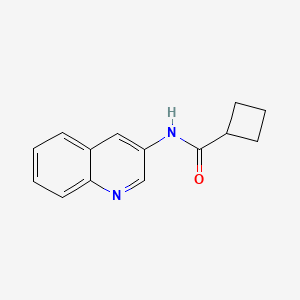
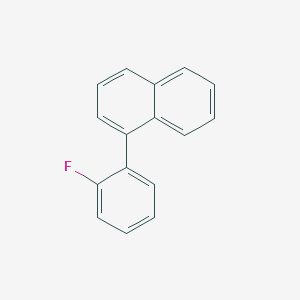
![1-(5-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15067594.png)
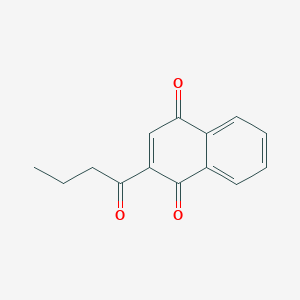
![1-Bromo-3-ethylimidazo[1,5-a]pyridine](/img/structure/B15067605.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylicacid](/img/structure/B15067608.png)
